Validated Role as a Precursor to Antitumor Propenones
The target compound is the specific starting material for the synthesis of 3-aryl-1-(4-methyl-2-(pyridin-3-ylamino)-thiazol-5-yl)-propenones, a series of molecules with demonstrated antitumor activity [1]. The patent explicitly identifies this core structure as essential. The closest analog, ethyl 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylate (CAS 39091-00-4), cannot yield these particular propenones due to the lack of the key secondary amine group [1].
| Evidence Dimension | Synthetic utility as a precursor to bioactive molecules |
|---|---|
| Target Compound Data | Serves as the direct precursor to a series of antiproliferative 3-aryl-1-(4-methyl-2-(pyridin-3-ylamino)-thiazol-5-yl)-propenones. |
| Comparator Or Baseline | Ethyl 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylate (CAS 39091-00-4), which lacks the amino linker and cannot be used to synthesize the same propenones. |
| Quantified Difference | Qualitative: Enables the synthesis of a distinct, patent-protected class of molecules that the comparator cannot produce. |
| Conditions | Synthetic chemistry routes as outlined in patent UA121677U. |
Why This Matters
For research groups investigating this specific class of antitumor agents, the target compound is an irreplaceable starting material, directly impacting the feasibility of a synthetic program.
- [1] UA121677U Patent. 3-aryl-1-(4-methyl-2-(pyridin-3-ylamino)-thiazol-5-yl)-proponones that exhibit antitumor activity. 2017. View Source
